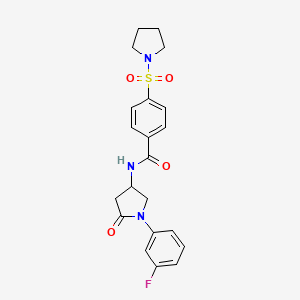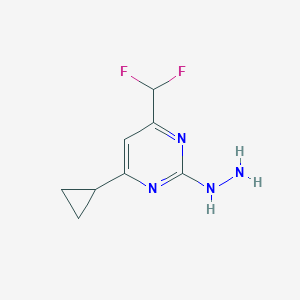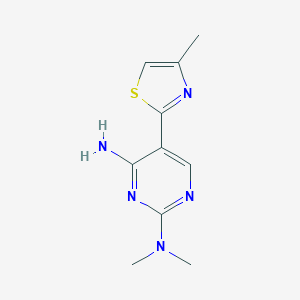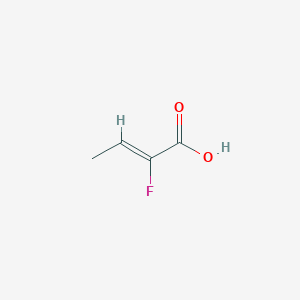![molecular formula C18H13N3O4 B2398977 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide CAS No. 609792-13-4](/img/structure/B2398977.png)
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide, also known as DIBO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DIBO is a small molecule that is capable of selectively inhibiting the activity of the transcription factor nuclear factor kappa B (NF-κB), which is involved in various cellular processes, including inflammation, immune response, and cell survival.
科学的研究の応用
Antitumor Activity
Research has shown that certain analogues of 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally similar to 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide, exhibit significant in vitro antitumor activity. These compounds have demonstrated broad-spectrum antitumor effects, with some being more potent than the positive control, 5-fluorouracil (5-FU). Molecular docking studies further support their potential in targeting specific cancer-related pathways (Al-Suwaidan et al., 2016).
Synthesis and Characterization
The chemical synthesis and characterization of similar isoquinoline derivatives have been widely studied. These processes involve complex chemical reactions and are essential for producing compounds with potential pharmacological properties. Such studies contribute to the development of novel compounds for various biomedical applications (Schenker, 1968).
Psychotropic and Anti-inflammatory Activity
Compounds structurally related to 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide have demonstrated significant psychotropic, anti-inflammatory, and cytotoxic activities in various in vivo and in vitro studies. These activities are linked to their specific structural features and physicochemical properties (Zablotskaya et al., 2013).
Molecular Docking and Biological Activity
Molecular docking studies of similar isoquinoline derivatives in specific biological sites, like the COX-2 active site, have been conducted to understand their potential binding modes and structure-activity relationships. These studies provide insights into the development of novel anti-inflammatory agents (Abuelizz et al., 2017).
Optical Properties
Certain derivatives of 1,8-naphthalimide, which are structurally related to the compound , have been studied for their aggregation-enhanced emission and solid-state emission properties. These studies are crucial in understanding the photophysical properties of these compounds, which could have applications in materials science (Srivastava et al., 2016).
特性
IUPAC Name |
3-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-15(19-14-8-10-25-20-14)7-9-21-17(23)12-5-1-3-11-4-2-6-13(16(11)12)18(21)24/h1-6,8,10H,7,9H2,(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDWLJGVPWNNIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCC(=O)NC4=NOC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(1,2-oxazol-3-yl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide](/img/structure/B2398894.png)
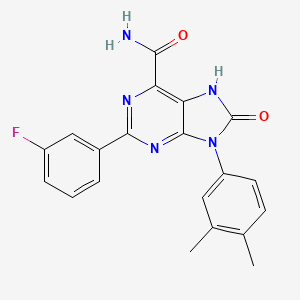
![1-[2-(2-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2398896.png)
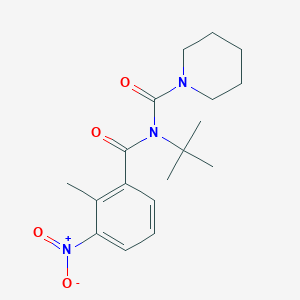

![Methyl 2-[7-hydroxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-5-yl]acetate](/img/structure/B2398900.png)
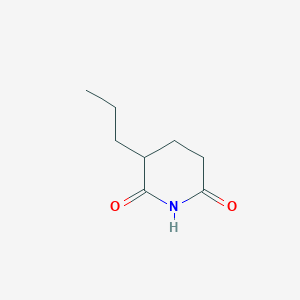
![6-(4-benzylpiperazin-1-yl)-1-methyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2398902.png)
